Bienvenue dans la boutique en ligne BenchChem!

3-(Aminomethyl)-5-methylhexanoic acid

Pharmacokinetics Bioavailability Dose Proportionality

Procure rac-Pregabalin (CAS 128013-69-4) as a critical reference standard and intermediate for pregabalin API development. Clinical evidence unequivocally demonstrates the S‑enantiomer's superiority over gabapentin: linear, dose‑proportional pharmacokinetics with ≥90% oral bioavailability vs gabapentin's saturable 33‑60%; rapid analgesic onset (Tmax ≤1 h vs 3‑4 h); and 62% lower 3‑month treatment cost (INR 1,286 vs INR 3,420). Use the racemic mixture for chiral method validation, impurity profiling, and ANDA quality control. Insist on ≥99% purity, GMP‑grade material with full characterization.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 128013-69-4
Cat. No. B017793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-methylhexanoic acid
CAS128013-69-4
Synonyms(R-)-3-isobutyl GABA
(S)-3-(aminomethyl)-5-methylhexanoic acid
(S+)-3-isobutyl GABA
1008, CI
3 isobutyl GABA
3-(aminomethyl)-5-methylhexanoic acid
3-isobutyl GABA
CI 1008
CI-1008
CI1008
GABA, 3-isobutyl
Lyrica
pregabalin
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CN
InChIInChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
InChIKeyAYXYPKUFHZROOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-methylhexanoic acid (CAS 128013-69-4): A Second-Generation α2δ Ligand with Differentiated Pharmacokinetics and Efficacy for Neuropathic Pain


3-(Aminomethyl)-5-methylhexanoic acid, known internationally as pregabalin, is the pharmacologically active S-enantiomer of a branched-chain gamma-aminobutyric acid (GABA) analog [1]. It is a second-generation α2δ ligand that binds with high affinity to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system [2]. Pregabalin is primarily indicated for the management of neuropathic pain, fibromyalgia, and as an adjunctive therapy for partial-onset seizures [3]. Its structural and pharmacological profile is similar to its predecessor gabapentin, but it demonstrates key differentiators in absorption kinetics and clinical utility [1].

3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) vs. Gabapentin: Why Pharmacokinetic Linearity Prevents Direct Substitution


Substituting pregabalin with other α2δ ligands like gabapentin without dose adjustment is clinically unsound due to fundamental differences in their pharmacokinetic profiles. The most critical distinction is that pregabalin exhibits linear, dose-proportional absorption with a consistently high oral bioavailability of ≥90%, regardless of the administered dose [1]. In stark contrast, gabapentin absorption is saturable, with its absolute bioavailability plummeting from 60% to 33% as the daily dose increases from 900 mg to 3600 mg [1]. This non-linear pharmacokinetics of gabapentin introduces substantial inter-patient variability and a therapeutic ceiling effect, whereas pregabalin's predictable exposure profile allows for more rapid dose titration and consistent therapeutic outcomes [2]. The quantitative data presented in the following section underscore why these agents are not therapeutically interchangeable.

Quantitative Evidence for Selecting 3-(Aminomethyl)-5-methylhexanoic acid Over Its Comparators


Oral Bioavailability of 3-(Aminomethyl)-5-methylhexanoic acid is ≥90% and Dose-Linear, Contrasting with Gabapentin's Saturable Absorption

Pregabalin maintains an absolute oral bioavailability of ≥90% across all clinically relevant doses, whereas gabapentin's bioavailability is saturable and decreases significantly at higher doses [1]. This fundamental difference in absorption kinetics is a primary reason for pregabalin's more predictable clinical profile [2].

Pharmacokinetics Bioavailability Dose Proportionality

Faster Onset of Action: 3-(Aminomethyl)-5-methylhexanoic acid Achieves Peak Plasma Concentration in ≤1 Hour vs. 3-4 Hours for Gabapentin

Pregabalin is absorbed significantly faster than gabapentin, reaching peak plasma concentrations (Tmax) in ≤1 hour, compared to approximately 3-4 hours for gabapentin [1]. This rapid absorption correlates with a faster onset of pharmacodynamic effect, with an analgesic onset of approximately 25 minutes for pregabalin versus 1-3 hours for gabapentin [2].

Pharmacokinetics Tmax Time to Peak Concentration

3-(Aminomethyl)-5-methylhexanoic acid Demonstrates Superior Efficacy in Neuropathic Pain: A 0.47 SMD Reduction in VAS Score vs. Gabapentin

A 2025 comprehensive systematic review and meta-analysis of 14 studies involving 3,346 patients found that pregabalin was superior to gabapentin in alleviating neuropathic pain [1]. The analysis showed a significant improvement in global Visual Analog Scale (VAS) scores for patients treated with pregabalin, with a standardized mean difference (SMD) of -0.47 (95% CI -0.74 to -0.19) compared to gabapentin [1]. Pregabalin also resulted in more days with no/mild pain (MD 9.00) and fewer days with severe pain (MD -3.00) [1].

Neuropathic Pain Efficacy Meta-analysis

3-(Aminomethyl)-5-methylhexanoic acid Shows Superior Tolerability with Fewer Adverse Events than Gabapentin

In addition to superior efficacy, pregabalin exhibits a more favorable safety profile than gabapentin. A meta-analysis reported that pregabalin was associated with significantly lower incidences of nausea (Odds Ratio [OR] 0.36; 95% CI 0.20-0.63) and vomiting (OR 0.33; 95% CI 0.13-0.85) compared to gabapentin [1]. Overall adverse events did not differ significantly, but the reduction in specific, clinically meaningful events underscores pregabalin's improved tolerability [1].

Safety Tolerability Adverse Events

Cost-Effectiveness Analysis: 3-(Aminomethyl)-5-methylhexanoic acid Treatment Cost is 62% Lower than Gabapentin Over 3 Months

A randomized comparative study conducted in 2025 evaluated the cost-effectiveness of pregabalin versus gabapentin. The analysis found that the cumulative treatment cost over three months was INR 1,286 for pregabalin, compared to INR 3,420 for gabapentin [1]. Furthermore, pregabalin demonstrated a 75% reduction in cost per VAS point and a 72% decrease in cost per McGill Pain Questionnaire point, highlighting its superior cost-efficiency alongside improved clinical outcomes [1].

Health Economics Cost-Effectiveness Pharmacoeconomics

3-(Aminomethyl)-5-methylhexanoic acid is the Pharmacologically Active S-Enantiomer with 10-Fold Higher α2δ Affinity than the R-Enantiomer

The biological activity of 3-(aminomethyl)-5-methylhexanoic acid is stereospecific. The S-enantiomer, which is pregabalin, binds with high affinity to the α2δ subunit of voltage-gated calcium channels [1]. In contrast, the corresponding R-enantiomer (R-isobutylgaba) exhibits a 10-fold lower affinity for the α2δ site [1]. Furthermore, the R-enantiomer is pharmacologically inactive in relevant models, as demonstrated by its inability to inhibit neuronal calcium influx or displace [3H]-gabapentin binding in human neocortical membranes [2].

Stereochemistry Enantiomeric Purity Receptor Affinity

Procurement-Driven Application Scenarios for 3-(Aminomethyl)-5-methylhexanoic acid Based on Differentiated Evidence


Clinical Trials for Neuropathic Pain: Securing Superior Efficacy and Tolerability

Given the high-level evidence from a meta-analysis of 3,346 patients showing a 0.47 SMD reduction in VAS pain scores and significantly lower odds of nausea (OR 0.36) and vomiting (OR 0.33) compared to gabapentin, pregabalin is the preferred active pharmaceutical ingredient (API) for clinical trials aiming to demonstrate superior efficacy and patient adherence in neuropathic pain indications [1]. Procurement for this purpose should prioritize high-purity, GMP-grade pregabalin.

Pharmacoeconomic Modeling and Formulary Decision-Making

The direct comparative cost analysis demonstrating a 62% lower 3-month treatment cost for pregabalin (INR 1,286) versus gabapentin (INR 3,420) provides a strong quantitative basis for formulary inclusion [2]. Health economists and hospital procurement teams can use this data to justify the selection of pregabalin over gabapentin, projecting significant cost savings without compromising clinical outcomes.

Development of Rapid-Onset Analgesic Formulations

Pregabalin's rapid absorption profile, with a Tmax of ≤1 hour and an analgesic onset of approximately 25 minutes, makes it an ideal candidate for developing formulations intended for fast-acting pain relief [3]. This property contrasts sharply with the slower onset of gabapentin (Tmax 3-4 hours), positioning pregabalin as the superior API for products where a rapid therapeutic effect is a key product claim [3].

Analytical Method Development Requiring a Defined Enantiomeric Standard

The stereospecific activity of 3-(aminomethyl)-5-methylhexanoic acid, with the S-enantiomer being 10-fold more potent than the R-enantiomer, necessitates the use of a well-characterized enantiopure standard [4]. Analytical laboratories and quality control units in pharmaceutical manufacturing should procure certified reference standards of (S)-3-(aminomethyl)-5-methylhexanoic acid (CAS 128013-69-4) for the development and validation of chiral separation methods and for ensuring the enantiomeric purity of finished drug products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminomethyl)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.